molecular formula C20H20F6N2O3S B11490784 Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(phenylacetyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate

Methyl 4-ethyl-2-({1,1,1,3,3,3-hexafluoro-2-[(phenylacetyl)amino]propan-2-yl}amino)-5-methylthiophene-3-carboxylate

Cat. No.: B11490784
M. Wt: 482.4 g/mol
InChI Key: URALGNZDKKWLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-ETHYL-2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-ETHYL-2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the thiophene ring, followed by the introduction of the hexafluoroisopropyl group and the phenylacetamido group. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-ETHYL-2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

METHYL 4-ETHYL-2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}-5-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-ETHYL-2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The hexafluoroisopropyl group and the phenylacetamido group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-ETHYL-2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}-5-METHYLTHIOPHENE-3-CARBOXYLATE: is similar to other thiophene derivatives with fluorinated groups and amide functionalities.

Uniqueness

  • The presence of the hexafluoroisopropyl group and the phenylacetamido group makes this compound unique compared to other thiophene derivatives. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20F6N2O3S

Molecular Weight

482.4 g/mol

IUPAC Name

methyl 4-ethyl-2-[[1,1,1,3,3,3-hexafluoro-2-[(2-phenylacetyl)amino]propan-2-yl]amino]-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H20F6N2O3S/c1-4-13-11(2)32-16(15(13)17(30)31-3)28-18(19(21,22)23,20(24,25)26)27-14(29)10-12-8-6-5-7-9-12/h5-9,28H,4,10H2,1-3H3,(H,27,29)

InChI Key

URALGNZDKKWLSA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.